Morindone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

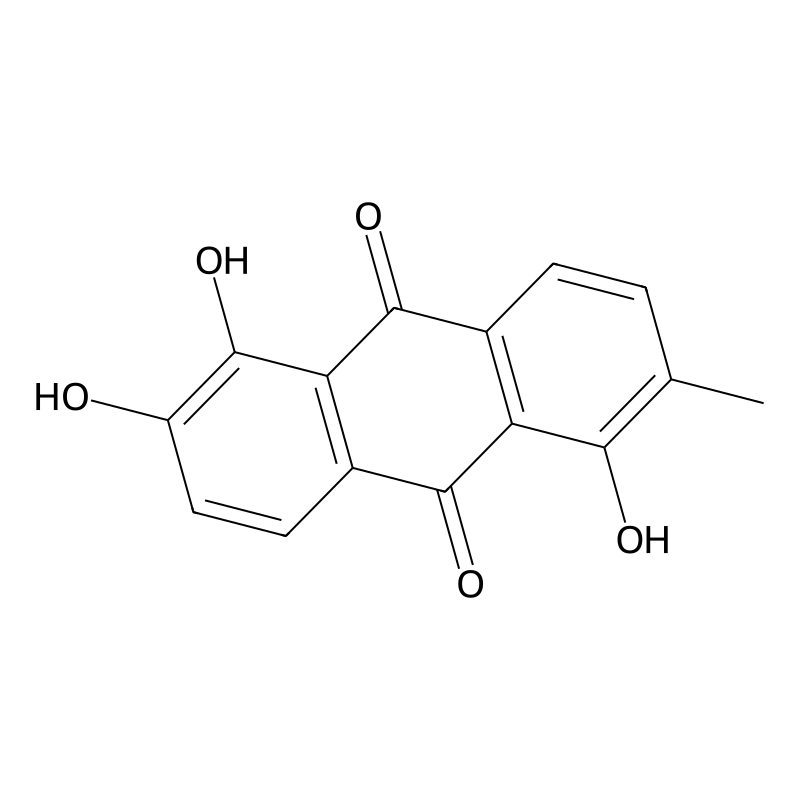

Morindone is a naturally occurring anthraquinone compound primarily extracted from the roots and bark of the Morinda citrifolia plant, commonly known as noni. This compound is notable for its vibrant reddish-brown color, which has been historically utilized as a dye in various textile applications. Morindone is part of a larger family of anthraquinones, which are characterized by their polycyclic aromatic structure and are known for their diverse biological properties and applications in medicine and dyeing processes .

Morindone exhibits a range of biological activities that have garnered attention in pharmacological research. Studies have shown that morindone possesses antiproliferative effects against various cancer cell lines, particularly colorectal cancer cells. It operates through multiple mechanisms, including the inhibition of key proteins such as β-catenin, MDM2-p53, and KRAS, which are involved in cancer proliferation and survival . Furthermore, morindone has demonstrated DNA intercalation properties without exhibiting toxicity, making it a potential candidate for therapeutic applications .

The synthesis of morindone can be achieved through several methods:

- Natural Extraction: The most common method involves extracting morindone from Morinda citrifolia through solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis may involve the use of precursor compounds derived from other anthraquinones or through synthetic organic chemistry techniques to construct the anthraquinone backbone.

- Biotechnological Approaches: Advances in biotechnology may allow for the biosynthesis of morindone using genetically modified microorganisms that can produce this compound from simpler substrates.

Morindone has several applications across different fields:

- Dyeing: It is primarily used as a natural dye in textiles due to its vibrant color and ability to bind with various fabrics.

- Pharmaceuticals: Given its antiproliferative properties, morindone is being explored as a potential therapeutic agent against cancer and other diseases.

- Cosmetics: Its antioxidant properties make it suitable for use in cosmetic formulations aimed at skin protection.

Research has highlighted morindone's interactions with various biomolecules:

- DNA Binding: Morindone has been shown to intercalate with DNA, suggesting potential applications in gene therapy or as an anticancer agent by disrupting cancer cell DNA replication .

- Protein Binding: Studies indicate that morindone interacts with proteins involved in cancer pathways, such as MDM2-p53 and KRAS, enhancing its profile as an anticancer compound .

Morindone shares structural similarities with several other anthraquinones. Here is a comparison highlighting its uniqueness:

| Compound | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Morindone | Morinda citrifolia | Antiproliferative | Non-toxic DNA intercalator |

| Rubiadin | Rubia tinctorum | Anticancer | Stronger binding affinity to MDM2 |

| Damnacanthal | Morinda citrifolia | Antiproliferative | Similar structure but less potent |

| Alizarin | Madder plant | Antimicrobial | Historical significance as a dye |

| Lucidin | Morinda species | Antioxidant | Less studied than morindone |

Morindone stands out due to its combination of effective biological activity against cancer cells while maintaining low toxicity levels, making it an attractive candidate for further research and application development .

Shikimate Pathway-Derived Anthraquinone Biosynthesis

The biosynthesis of morindone in Morinda citrifolia follows the well-established shikimate pathway for anthraquinone formation, representing a fundamental route for secondary metabolite production in the Rubiaceae family [1]. This pathway demonstrates a sophisticated biochemical mechanism where chorismate, the terminal product of the seven-step shikimate pathway, serves as the critical branch point for anthraquinone biosynthesis [2]. The conversion process involves the sequential transformation of phosphoenolpyruvate and erythrose 4-phosphate through a series of enzymatic reactions that ultimately generate the aromatic precursors necessary for morindone formation [2].

Research conducted on intact plants and cell suspension cultures of Morinda citrifolia has definitively established that morindone derives from shikimic acid via o-succinoylbenzoic acid, distinguishing it from acetate-derived anthraquinones such as chrysophanol [1]. Experimental evidence using radiolabeled precursors demonstrated that morindone incorporates carbon atoms from both the shikimate pathway and mevalonic acid, with the benzene ring originating from the former and contributing to the complex tricyclic structure characteristic of anthraquinones [1]. The biosynthetic route involves the formation of 1,4-dihydroxy-2-naphthoate as an intermediate, which subsequently undergoes cyclization and oxidation reactions to generate the final anthraquinone structure [31].

The metabolic flux through the shikimate pathway in Morinda species is tightly regulated and can be significantly enhanced under specific conditions [21]. Studies have shown that the pathway involves coordination between plastidial and peroxisomal compartments, with chorismate formation occurring exclusively in plastids while subsequent modifications may involve peroxisomal enzymes [31]. The integration of the shikimate pathway with other metabolic networks, including the mevalonate pathway for isoprenoid precursor supply, demonstrates the complex biochemical orchestration required for efficient morindone biosynthesis [25].

Role of Isochorismate Synthase in Precursor Formation

Isochorismate synthase represents the pivotal regulatory enzyme that channels chorismate toward anthraquinone biosynthesis in Morinda citrifolia, functioning as the primary control point for secondary metabolite production [3]. This enzyme catalyzes the conversion of chorismate to isochorismate through a stereospecific rearrangement reaction that requires magnesium ions as essential cofactors [44]. Kinetic analysis of isochorismate synthase from related species has revealed that the enzyme exhibits typical Michaelis-Menten behavior with Km values for chorismate ranging from 28.8 to 365 micrometers, depending on the specific isoform and source organism [8] [47].

The enzyme demonstrates remarkable substrate specificity and operates through a mechanism involving lysine as the general base residue, with optimal activity occurring at physiological pH values between 7.5 and 9.0 [44]. Structural studies have identified key catalytic residues, including a conserved histidine that functions in substrate deprotonation and subsequent catalytic turnover [44]. The molecular weight of purified isochorismate synthase isoforms typically ranges around 67 kilodaltons, with two distinct isoforms identified in elicited cell cultures showing very similar catalytic properties [8].

Cell culture studies have demonstrated that isochorismate synthase activity directly correlates with anthraquinone accumulation under various environmental conditions, establishing this enzyme as the rate-limiting step in the biosynthetic pathway [3]. The correlation between enzyme activity and metabolite production indicates that chorismate availability is typically not the limiting factor for anthraquinone biosynthesis under most physiological conditions [3]. However, when enzyme activity reaches very high levels, precursor limitation may become a determining factor in the extent of anthraquinone accumulation [3].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Km (chorismate) | 365.0 μM | pH 7.5-9, Mg²⁺ present | [8] |

| Molecular Weight | 67.0 kDa | Purified isoforms | [8] |

| pH Optimum | 7.5-9.0 | Standard assay conditions | [8] |

| Cofactor Requirement | Mg²⁺ | Essential for activity | [8] |

Methylation and Hydroxylation Post-Modifications

The final structural elaboration of morindone involves sophisticated post-biosynthetic modifications, primarily through regiospecific methylation and hydroxylation reactions that establish the characteristic substitution pattern of this anthraquinone [15]. These modifications occur subsequent to the formation of the basic anthraquinone scaffold and are catalyzed by specialized methyltransferases and hydroxylases that demonstrate remarkable substrate specificity [15]. The methylation reactions utilize S-adenosyl methionine as the methyl donor and involve O-methyltransferases that can discriminate between different hydroxyl positions on the anthraquinone ring system [15].

Recent structural and mechanistic studies on anthraquinone-modifying enzymes have revealed that methyltransferases employ a conserved histidine residue at their active sites as a general base for substrate deprotonation, facilitating the nucleophilic attack necessary for methyl transfer [15]. The specificity of these enzymes is determined by subtle differences in active site architecture, with single amino acid variations governing the precise positioning of substrates and determining the site of methylation [15]. X-ray crystallographic analysis of enzyme-substrate complexes has provided detailed insights into the molecular basis of regioselectivity in anthraquinone methylation [15].

Hydroxylation reactions in morindone biosynthesis involve cytochrome P450-dependent monooxygenases that utilize molecular oxygen and reducing equivalents to introduce hydroxyl groups at specific positions [13]. These reactions may occur through hydroxylation mechanisms involving 2-oxoglutarate-dependent dioxygenases, which activate molecular oxygen to form highly reactive oxo-ferryl species capable of C-H bond hydroxylation [13]. The timing and sequence of these modifications are critical for proper metabolite formation, as the order of methylation and hydroxylation can significantly influence the final product distribution [15].

Regulation of Anthraquinone Production in Morinda Species

Auxin-Mediated Modulation of Secondary Metabolism

Auxin hormones exert profound regulatory control over anthraquinone biosynthesis in Morinda citrifolia, with different auxin types demonstrating markedly different effects on secondary metabolite accumulation [3] [36]. Specifically, 2,4-dichlorophenoxyacetic acid strongly inhibits anthraquinone biosynthesis, while naphthaleneacetic acid exhibits much less inhibitory activity, suggesting that the specific chemical structure of the auxin molecule determines its regulatory impact [3]. This differential response indicates that auxin regulation operates through specific molecular recognition mechanisms rather than general growth-promoting effects [36].

The inhibitory effect of 2,4-dichlorophenoxyacetic acid on anthraquinone production correlates directly with its suppression of isochorismate synthase activity, establishing a clear mechanistic link between hormonal regulation and enzyme function [3]. Cell suspension cultures grown in the presence of naphthaleneacetic acid show substantial anthraquinone production, while those maintained with 2,4-dichlorophenoxyacetic acid as the sole auxin source fail to accumulate significant levels of these secondary metabolites [36]. This regulatory mechanism operates proportionally, with both auxin types inhibiting isochorismate synthase activity in direct correlation with their respective effects on anthraquinone accumulation [3].

The molecular basis of auxin-mediated regulation involves complex signaling cascades that ultimately modulate gene expression and enzyme activity at the transcriptional and post-translational levels [19]. Auxin signaling pathways involve the degradation of Aux/IAA repressor proteins through the ubiquitin-proteasome system, leading to the activation of Auxin Response Factor transcription factors that control downstream gene expression [19]. The specificity of auxin responses is determined by the particular combination of auxin receptors and response factors present in different cell types and developmental stages [20].

| Auxin Type | Anthraquinone Production | Isochorismate Synthase Activity | Reference |

|---|---|---|---|

| Naphthaleneacetic Acid | High | Maintained | [36] |

| 2,4-Dichlorophenoxyacetic Acid | Strongly Inhibited | Proportionally Reduced | [3] |

| Control (No Auxin) | Baseline | Baseline | [36] |

Transcriptional Control of Key Biosynthetic Enzymes

The transcriptional regulation of anthraquinone biosynthetic enzymes in Morinda species involves complex networks of transcription factors that coordinate the expression of pathway genes in response to developmental and environmental cues [25]. Gene expression analysis has identified several key regulatory genes, including those encoding 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase, shikimate dehydrogenase, and isochorismate synthase, whose expression levels correlate positively with anthraquinone content [25]. The coordinated regulation of these genes suggests the existence of master regulatory circuits that control flux through the entire biosynthetic pathway [25].

Transcriptomic studies have revealed that genes encoding rate-limiting enzymes in the mevalonate and shikimate pathways, including 3-hydroxy-3-methylglutaryl-CoA reductase, mevalonate kinase, and phosphomevalonate kinase, show increased expression in correlation with enhanced anthraquinone production [25]. The expression of shikimate dehydrogenase, which catalyzes a key step in the shikimate pathway, responds to various elicitor treatments and shows upregulation within hours of stimulus application [25]. This rapid transcriptional response indicates the presence of highly responsive regulatory mechanisms that can quickly adjust metabolic flux in response to changing conditions [25].

The regulatory network controlling anthraquinone biosynthesis appears to integrate signals from multiple pathways, including stress responses, developmental programs, and hormonal signaling cascades [27]. Transcription factor families involved in secondary metabolism regulation, including GATA family members and other DNA-binding proteins, have been implicated in controlling the expression of biosynthetic genes [27]. The complexity of this regulatory network ensures that anthraquinone production is appropriately coordinated with cellular metabolic status and environmental conditions [29].